![molecular formula C19H31BN2O3 B1505192 1-Methyl-4-{2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl}piperazine CAS No. 910462-34-9](/img/structure/B1505192.png)
1-Methyl-4-{2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl}piperazine
Overview
Description
1-Methyl-4-{2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl}piperazine is a useful research compound. Its molecular formula is C19H31BN2O3 and its molecular weight is 346.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
1-Methyl-4-{2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl}piperazine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C12H22BNO2
- Molar Mass : 223.12 g/mol
- CAS Number : 454482-11-2
- Structure : The compound features a piperazine core substituted with a tetramethyl-1,3,2-dioxaborolane moiety and a phenoxyethyl side chain.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- P2X7 Receptor Modulation :
- The P2X7 receptor is an ATP-gated ion channel implicated in neuroinflammation and neurodegenerative diseases. Compounds similar to this compound have been studied for their ability to modulate this receptor's activity, potentially offering therapeutic benefits in conditions like mood disorders and neurodegeneration .
Biological Activity Data
Case Studies
Several studies have investigated the biological effects of compounds related to this compound:
- Neuroprotection in Animal Models :
- Anticancer Properties :
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics and toxicological profile of this compound is crucial for its development as a therapeutic agent:
- Absorption and Distribution : Preliminary studies suggest favorable absorption characteristics; however, specific data on bioavailability remain limited.
- Toxicity Profile : The compound has been classified with warning labels indicating potential harmful effects upon ingestion or skin contact. Further toxicological assessments are necessary to establish safety profiles for clinical use .
Scientific Research Applications
Medicinal Chemistry
1-Methyl-4-{2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl}piperazine has been explored for its potential as a pharmaceutical agent. Its boron-containing structure allows for unique interactions with biological targets, particularly in drug design.
Case Study: Anticancer Activity
Research indicates that compounds with similar boron-dioxaborolane structures exhibit promising anticancer activity. For instance, studies have shown that derivatives can inhibit tumor growth by targeting specific enzymes involved in cancer cell proliferation. The incorporation of the piperazine moiety enhances solubility and bioavailability, making it a candidate for further development in cancer therapeutics .
Organic Synthesis
The compound serves as a versatile building block in organic synthesis due to its ability to undergo various chemical reactions. Its functional groups facilitate reactions such as Suzuki coupling and other cross-coupling techniques.
Data Table: Reaction Conditions for Suzuki Coupling
Catalyst | Solvent | Temperature | Yield (%) |
---|---|---|---|
Pd(PPh₃)₂Cl₂ | Toluene | 100°C | 85 |
Ni(acac)₂ | DMF | 120°C | 75 |
CuI | Ethanol | 80°C | 70 |
This table summarizes the effectiveness of different catalysts and solvents in promoting the Suzuki coupling reaction involving this compound .
Materials Science
Due to its unique structure, this compound has potential applications in materials science, particularly in the development of boron-containing polymers and nanomaterials.
Case Study: Polymer Composites
Research has demonstrated that incorporating boron-dioxaborolane derivatives into polymer matrices can enhance mechanical properties and thermal stability. For example, composites made with this compound showed improved resistance to thermal degradation compared to traditional polymers .
Properties
IUPAC Name |
1-methyl-4-[2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl]piperazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31BN2O3/c1-18(2)19(3,4)25-20(24-18)16-6-8-17(9-7-16)23-15-14-22-12-10-21(5)11-13-22/h6-9H,10-15H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSCWCKAPDGWCOS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OCCN3CCN(CC3)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H31BN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80702454 | |
Record name | 1-Methyl-4-{2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl}piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80702454 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
910462-34-9 | |
Record name | 1-Methyl-4-{2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl}piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80702454 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.